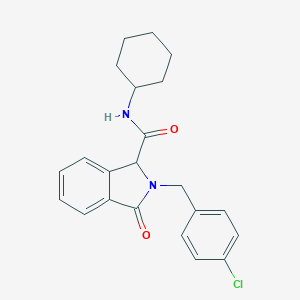![molecular formula C22H14N4O3 B293069 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide](/img/structure/B293069.png)
4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative, which exhibits diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer progression and inflammation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The compound 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide has been shown to exhibit various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide has several advantages for lab experiments. It is easy to synthesize and is readily available. The compound exhibits potent anti-cancer and anti-inflammatory properties, making it an attractive candidate for further studies. However, the compound has some limitations, including its poor solubility in water and its relatively low potency compared to other HDAC inhibitors.
Orientations Futures
There are several future directions for the research on 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide. Firstly, further studies are needed to elucidate the mechanism of action of the compound. Secondly, the compound could be modified to improve its solubility and potency. Thirdly, the compound could be tested in various animal models to determine its efficacy in vivo. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, the compound 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a heterocyclic compound that exhibits diverse biological activities. It has been extensively studied for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. The compound has several advantages for lab experiments, including its easy synthesis and availability. However, it also has some limitations, including its poor solubility in water and its relatively low potency compared to other HDAC inhibitors. Further studies are needed to elucidate the mechanism of action of the compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a multi-step process. The starting material for the synthesis is 2,4-diaminopyrido[3',2':4,5]furo[3,2-d]pyrimidine, which is reacted with formic acid to obtain the formyl derivative. This is then reacted with diphenylacetonitrile in the presence of a base to obtain the final product. The synthesis method is well-established and has been reported in various scientific literature.
Applications De Recherche Scientifique
The compound 4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide has been extensively studied for its potential therapeutic applications. It exhibits diverse biological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and liver cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C22H14N4O3 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-(6-oxo-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)formamide |
InChI |
InChI=1S/C22H14N4O3/c27-13-24-26-12-23-19-18-16(14-7-3-1-4-8-14)11-17(15-9-5-2-6-10-15)25-21(18)29-20(19)22(26)28/h1-13H,(H,24,27) |
Clé InChI |
HKJNMTVTRFRPSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)NC=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)NC=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![3-amino-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292991.png)
![7,9-dimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B292992.png)
![7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B292993.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B292995.png)
![1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292996.png)
![Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate](/img/structure/B292997.png)
![2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293003.png)
![3-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293007.png)
![Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B293008.png)
![11-oxo-5-(2-oxopropyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293009.png)
![5-Allyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293010.png)
![9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B293011.png)